2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
Chemical Structure and Synthesis
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, featuring a 4-chlorobenzyl group at position 3, a thioether linkage at position 7, and an N-(4-ethoxyphenyl)acetamide moiety. Its synthesis typically involves nucleophilic substitution of a chlorine atom on the triazolopyrimidine core with a thiol-containing intermediate, followed by coupling with 4-ethoxyphenylacetamide derivatives. Key spectral data include:
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2S/c1-2-30-17-9-7-16(8-10-17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-3-5-15(22)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTNBSWVCIRQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies.
Mode of Action
The compound binds to USP28, inhibiting its function. This inhibition affects the protein levels of USP28, leading to changes in cellular processes such as proliferation and cell cycle progression.
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. Specifically, it impacts the cell cycle, particularly at the S phase, and the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines.
Biochemical Analysis
Biochemical Properties
It is known that [1,2,3]triazolo[4,5-d]pyrimidine derivatives can interact with various enzymes and proteins. The nature of these interactions is likely dependent on the specific structure of the compound and the biochemical context in which it is present.
Biological Activity
The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide (hereafter referred to as "the compound") is a novel hybrid molecule that incorporates a triazolopyrimidine scaffold. This structure is significant in medicinal chemistry due to its diverse biological activities including anticancer, antibacterial, and antiviral properties.
Structural Overview
The compound features:
- Triazolopyrimidine core : Known for its pharmacological potential.
- Chlorobenzyl group : Enhances lipophilicity and may influence biological interactions.
- Ethoxyphenyl acetamide moiety : Potentially increases binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. The compound's structure suggests it may interact with various molecular targets involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit key enzymes involved in DNA synthesis or repair, leading to apoptosis in cancer cells.
- Case Studies : In vitro studies demonstrated that similar compounds with triazolopyrimidine scaffolds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| A1 | MCF-7 | 12.5 |
| A2 | A549 | 15.0 |
| A3 | HeLa | 10.0 |
Antibacterial Activity
The compound also shows promise as an antibacterial agent . Triazolopyrimidines have been documented for their effectiveness against a range of bacterial strains.
- Spectrum of Activity : Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds structurally similar to the target compound have shown MIC values ranging from 0.125 to 8 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
Antiviral Activity
Emerging research suggests that compounds with a triazole ring may possess antiviral properties .
- Target Viruses : Studies indicate potential activity against RNA viruses, including those responsible for influenza and HIV.
- Mechanism : The antiviral effects may be attributed to inhibition of viral replication or interference with viral entry into host cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
- Substituent Effects : Variations in the chlorobenzyl and ethoxy groups can significantly alter the pharmacokinetic properties and biological efficacy.
- Hybridization Potential : The combination of different pharmacophores within the same molecule can lead to enhanced therapeutic profiles compared to single-target drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the triazolopyrimidine core or acetamide side chain. Key examples include:
Key Observations
Substituent Impact on Physicochemical Properties: The 4-chlorobenzyl group in the target compound enhances aromatic stacking interactions compared to non-halogenated analogs (e.g., benzyl in compound 22) . Ethoxy vs. Thioether Linkage: The thioether group at position 7 is critical for bioactivity, as seen in compound 20, where a propylthio chain improves solubility .
Synthetic Yields: Yields vary significantly with substituent complexity. For example, morpholinomethyl-substituted 9e achieves a high yield (89.9%) due to optimized coupling conditions , whereas spirocyclic derivatives (e.g., Difluoro-azaspiro) show lower yields (11%) due to steric hindrance .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. The benzo[d]oxazole analog (9b ) has a higher melting point (154–155°C) due to rigid aromatic stacking , while the target compound’s ethoxy group introduces conformational flexibility, lowering its melting point slightly .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this triazolo-pyrimidinyl acetamide derivative?
A robust synthesis requires careful control of reaction conditions and purification steps. For example, the triazole ring formation (a critical intermediate) often involves reacting amino-triazole precursors with thiol reagents under inert atmospheres (e.g., nitrogen) to prevent oxidation . Chloroacetyl chloride coupling steps, as seen in analogous compounds, demand stoichiometric precision and triethylamine as a base to neutralize HCl byproducts, ensuring high yields . Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) is essential to isolate the target compound .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : - and -NMR are critical for confirming the presence of the 4-chlorobenzyl group (δ ~7.3–7.5 ppm for aromatic protons) and the ethoxyphenyl moiety (δ ~1.4 ppm for CH, δ ~4.0 ppm for OCH) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNOS) and detects impurities .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the triazolo-pyrimidine core .
Q. How can researchers hypothesize structure-activity relationships (SAR) for this compound’s biological activity?
Begin by synthesizing analogs with systematic substitutions (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl or varying the ethoxyphenyl group). Compare in vitro bioactivity data (e.g., IC values in enzyme inhibition assays) to identify pharmacophore elements. For instance, replacing sulfur with sulfone in the thioacetamide linker may alter electron density and binding affinity .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC50_{50}50 values across assays)?
- Orthogonal Assays : Validate results using diverse methods (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
- Statistical Experimental Design : Apply factorial designs (e.g., response surface methodology) to identify confounding variables (e.g., solvent polarity, temperature fluctuations) that may affect reproducibility .
- Metabolite Screening : Use LC-MS to detect degradation products or metabolites that could interfere with activity measurements .
Q. What computational strategies can predict reaction pathways or optimize synthetic routes for this compound?
- Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states and intermediates for triazole ring formation, identifying energy barriers and optimal catalysts (e.g., Cu(I) for click chemistry) .
- Machine Learning (ML) : Train ML models on PubChem datasets to predict solvent compatibility or reaction yields. For example, DMF may outperform toluene in SN displacement reactions due to polar aprotic solvent effects .
Q. What mechanistic insights govern the reactivity of the thioacetamide linker in nucleophilic substitutions?
The sulfur atom’s nucleophilicity enables reactions with electrophiles (e.g., alkyl halides). Kinetic studies (e.g., monitoring by -NMR) can reveal whether substitutions proceed via SN (solvent-dependent) or SN (concerted) mechanisms. For example, steric hindrance from the triazolo-pyrimidine core may favor SN pathways in polar solvents . Isotope labeling (e.g., ) further tracks sulfur participation in bond formation/cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
